An In-depth Technical Guide to Desdiacetyl-8-oxo famciclovir-d4
An In-depth Technical Guide to Desdiacetyl-8-oxo famciclovir-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desdiacetyl-8-oxo famciclovir-d4, a stable isotope-labeled derivative of an oxidative metabolite of the antiviral prodrug famciclovir. This document details its chemical properties, metabolic pathway, and its critical role as an internal standard in bioanalytical method development for the quantification of famciclovir's active metabolite, penciclovir. While a specific, publicly available synthesis protocol for this exact molecule is not detailed in the literature, this guide outlines the general synthetic strategies for similar compounds. Furthermore, a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided, based on established methods for related analytes.
Introduction
Famciclovir is an orally administered prodrug that is rapidly converted in the body to its active antiviral form, penciclovir.[1][2] Penciclovir is effective against various herpesviruses.[1] The metabolic pathway of famciclovir involves several enzymatic steps, including deacetylation and oxidation, leading to the formation of various metabolites. One such metabolite is the 8-oxo derivative of deacetylated famciclovir. Desdiacetyl-8-oxo famciclovir-d4 is a deuterated analog of this metabolite, designed for use as an internal standard in pharmacokinetic and bioanalytical studies.[3] The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise and accurate quantification of the target analyte by mass spectrometry.
Chemical and Physical Properties
The chemical and physical properties of Desdiacetyl-8-oxo famciclovir-d4 are summarized in the table below.
| Property | Value |
| Chemical Name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)but-1-yl-d4]-7,9-dihydro-8H-purin-8-one |
| Synonyms | BRL 48959-d4, 8-Oxo-6-deoxypenciclovir-d4 |
| CAS Number | 1346603-55-1 |
| Molecular Formula | C₁₀H₁₁D₄N₅O₃ |
| Molecular Weight | 257.28 g/mol |
| Appearance | White to off-white solid (presumed) |
| Storage | 2-8°C Refrigerator |
Metabolic Pathway of Famciclovir
Famciclovir undergoes extensive first-pass metabolism to become the active antiviral agent, penciclovir. This biotransformation involves a series of enzymatic reactions, primarily occurring in the intestinal wall and liver. The key enzyme responsible for the final oxidation step is aldehyde oxidase.[1][4] The formation of 8-oxo metabolites is a known pathway for famciclovir and its precursors.[1][4]
Caption: Metabolic pathway of famciclovir to its active form, penciclovir, and related metabolites.
Synthesis of Desdiacetyl-8-oxo famciclovir-d4
General Synthetic Approach
The synthesis would likely start from a suitable purine derivative. The key steps would include:
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Alkylation: Introduction of the side chain to the purine ring.
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Deuterium Labeling: Incorporation of deuterium atoms into the side chain. This is often achieved using deuterated reagents during the synthesis of the side-chain precursor.
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Oxidation: Introduction of the 8-oxo group to the purine ring. This can be a challenging step requiring specific oxidizing agents that are selective for the C8 position of the purine.
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Deprotection: Removal of any protecting groups used during the synthesis.
The following diagram illustrates a plausible, generalized workflow for the synthesis.
Caption: A generalized workflow for the synthesis of Desdiacetyl-8-oxo famciclovir-d4.
Application as an Internal Standard in Bioanalysis
Desdiacetyl-8-oxo famciclovir-d4 is primarily used as an internal standard in the quantification of penciclovir and its metabolites in biological matrices such as plasma and urine. Its stable isotope-labeled nature ensures that it behaves chromatographically and in the mass spectrometer's ion source similarly to the unlabeled analyte, thus correcting for variations in sample preparation and instrument response.
Representative Experimental Protocol: LC-MS/MS Quantification of Penciclovir
While a specific protocol for Desdiacetyl-8-oxo famciclovir-d4 is not published, the following represents a typical LC-MS/MS method for penciclovir analysis, which would be adapted for this internal standard.
5.1.1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample, add 20 µL of internal standard working solution (Desdiacetyl-8-oxo famciclovir-d4 in a suitable solvent like methanol).
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Vortex briefly to mix.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube or a 96-well plate.
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Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot into the LC-MS/MS system.
Caption: A typical workflow for plasma sample preparation for LC-MS/MS analysis.
5.1.2. Liquid Chromatography Parameters (Representative)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
5.1.3. Mass Spectrometry Parameters (Representative)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Penciclovir) | To be optimized (e.g., m/z 254.1 -> 152.1) |
| MRM Transition (Desdiacetyl-8-oxo famciclovir-d4) | To be optimized (e.g., m/z 258.2 -> fragment ion) |
| Collision Energy | To be optimized |
| Source Temperature | 500°C |
Note: The specific MRM transitions and collision energies would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.
Method Validation Parameters
A bioanalytical method using Desdiacetyl-8-oxo famciclovir-d4 as an internal standard would require validation according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability established under various storage and handling conditions |
Conclusion
Desdiacetyl-8-oxo famciclovir-d4 is a valuable tool for researchers and scientists in the field of drug development and pharmacokinetics. Its use as a stable isotope-labeled internal standard enables the development of robust and reliable bioanalytical methods for the quantification of penciclovir, the active metabolite of famciclovir. While detailed synthetic procedures are not widely published, its preparation follows established principles of organic and medicinal chemistry. The representative experimental protocol provided herein serves as a foundation for the development of specific LC-MS/MS methods for its application in preclinical and clinical studies.
References
- 1. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver. | Semantic Scholar [semanticscholar.org]
